3-(3,4-Dimethylbenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(3,4-Dimethylbenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with various substituents that enhance its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylbenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base to form the quinolinone structure.
Substitution Reactions: The introduction of the 3,4-dimethylbenzoyl group and the 2-methoxyphenylmethyl group can be done through Friedel-Crafts acylation and alkylation reactions, respectively. These reactions often require catalysts such as aluminum chloride (AlCl3) and specific reaction conditions like anhydrous environments and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle bulk quantities.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylbenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions like controlled pH and temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
3-(3,4-Dimethylbenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylbenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinolinone Derivatives: Compounds like 2-quinolinone and 4-hydroxyquinoline share a similar core structure but differ in their substituents.
Benzoyl Derivatives: Compounds such as benzoyl peroxide and benzoyl chloride have similar benzoyl groups but lack the quinolinone core.
Uniqueness
3-(3,4-Dimethylbenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
3-(3,4-Dimethylbenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a quinoline core substituted with a dimethylbenzoyl group and a methoxyphenyl group. Its molecular formula is C20H24N2O2 with a molecular weight of approximately 336.42 g/mol. The presence of both methyl and methoxy groups enhances its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is hypothesized to exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases like Alzheimer's.
- Modulation of Receptor Activity : It may act as a ligand for various receptors, influencing cellular signaling pathways.
Anticholinesterase Activity
Recent studies have highlighted the compound's potential as an AChE inhibitor. In vitro assays demonstrated that it exhibits significant inhibitory activity against AChE, with IC50 values comparable to standard inhibitors such as donepezil.
Antiproliferative Activity
The compound has also shown promising results in antiproliferative assays against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer).
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the quinoline ring and the substituents significantly affect the biological activity:
- Dimethyl Substituents : The presence of dimethyl groups at the benzoyl position enhances binding affinity to target enzymes.
- Methoxy Group : The methoxy substitution appears to contribute to increased lipophilicity, facilitating better membrane penetration.
Case Studies
- Neuroprotective Effects : A study demonstrated that the compound not only inhibits AChE but also protects neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications in neurodegenerative diseases.
- Cytotoxicity against Cancer Cells : In another investigation, the compound was evaluated for its cytotoxic effects on multiple cancer cell lines, revealing significant growth inhibition that correlated with its concentration.
Properties
IUPAC Name |
3-(3,4-dimethylbenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-17-12-13-19(14-18(17)2)25(28)22-16-27(15-20-8-4-7-11-24(20)30-3)23-10-6-5-9-21(23)26(22)29/h4-14,16H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDAFXGKJCXJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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